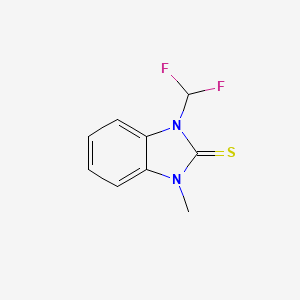
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves several steps, typically starting with the preparation of the benzimidazole core. One common method involves the reaction of o-phenylenediamine with carbon disulfide to form benzimidazole-2-thione.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as an antifungal, antibacterial, and anticancer agent, owing to its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets in biological systems. The difluoromethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function. The benzimidazole core can bind to nucleic acids and enzymes, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is used in agrochemicals.
1-(Trifluoromethyl)-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione: The trifluoromethyl analog has different chemical properties and reactivity due to the presence of an additional fluorine atom.
Benzimidazole-2-thione derivatives: These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
917876-70-1 |
|---|---|
Formule moléculaire |
C9H8F2N2S |
Poids moléculaire |
214.24 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-methylbenzimidazole-2-thione |
InChI |
InChI=1S/C9H8F2N2S/c1-12-6-4-2-3-5-7(6)13(8(10)11)9(12)14/h2-5,8H,1H3 |
Clé InChI |
LXQDLXLCXCKJPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
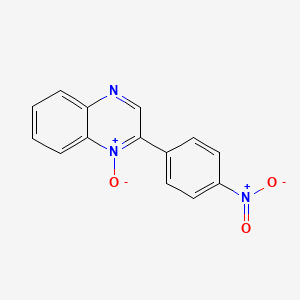
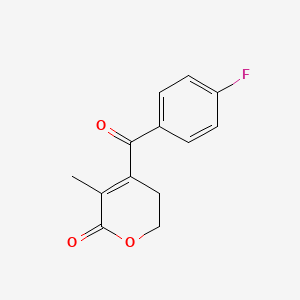

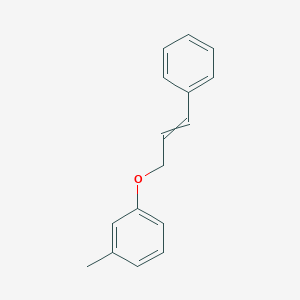
methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
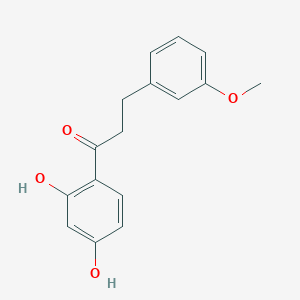
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)
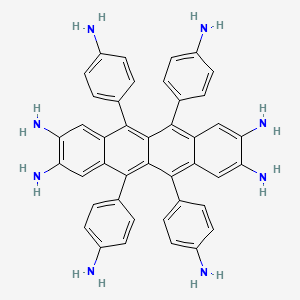
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
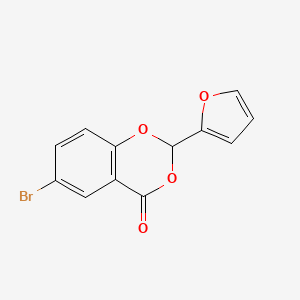
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
